7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Description
7-Fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzooxazepine ring fused to a piperidine moiety via a spiro junction at position 2, with a fluorine substituent at the 7-position of the benzoxazepine ring. The compound’s tert-butyl carbamate derivative (CAS: 1262757-35-6) is commercially available as a pharmaceutical intermediate, with a molecular formula of C₁₈H₂₅FN₂O₃ and a molecular weight of 336.4 g/mol. It requires refrigerated storage (2–8°C) to maintain stability .
Properties
Molecular Formula |
C13H17FN2O |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C13H17FN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2 |
InChI Key |
QUJUWQPTZDRWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCNC3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazepine ring, potentially reducing it to a more saturated form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to more saturated derivatives of the original compound.
Scientific Research Applications
7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spiro linkage provides a rigid structure that can influence the compound’s overall bioactivity and interaction with biological pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Spirocyclic SCD1 Inhibitors
The spiro[benzooxazepine-piperidine] core was identified via high-throughput screening (HTS) as a promising scaffold for SCD1 inhibition. Derivatives of this class exhibit improved metabolic stability and selectivity compared to linear or fused bicyclic inhibitors. For example:
- However, bromine’s larger atomic radius could sterically hinder target binding compared to fluorine .
- 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS: 693789-32-1): Lacking the 7-fluoro group, this analog has a molecular weight of 308.42 g/mol.
Non-Spirocyclic SCD1 Inhibitors
- Isoquinoline, Pyrrolotriazine, and Triazolopyridinone Derivatives: These fused bicyclic compounds (e.g., patents 82–85) lack the spirocyclic architecture, resulting in greater conformational flexibility. While this flexibility may improve solubility, it can also reduce target selectivity due to increased off-target interactions .
- Pyridodiazepines (e.g., 2,4-Diphenyl-4,5-dihydro-3H-pyrido[2,3-b][1,4]diazepine) : These feature a seven-membered diazepine ring fused to pyridine. Unlike the spiro compound, their planar structure may limit three-dimensional interactions with SCD1’s active site .
Dibenzoxazepine Derivatives
- Dibenz(b,f)-1,4-oxazepine (CR) : A riot control agent, CR shares the oxazepine moiety but lacks the spiro-piperidine system. CR’s extended aromaticity increases environmental persistence but reduces specificity for enzymatic targets like SCD1 .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application/Target | Notable Properties |
|---|---|---|---|---|---|
| 7-Fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (tert-butyl) | C₁₈H₂₅FN₂O₃ | 336.4 | 7-F, tert-butyl | SCD1 inhibition | Refrigerated storage; high stability |
| 1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] | C₂₀H₂₂BrN₂O | 387.31 | 7-Br, benzyl | Intermediate | Higher lipophilicity |
| Isoquinoline derivatives (e.g., Patent 82) | Variable | ~300–400 | Fused bicyclic | SCD1 inhibition | Flexible scaffold; lower selectivity |
| Dibenz(b,f)-1,4-oxazepine (CR) | C₁₃H₉NO | 195.22 | Dibenzofused oxazepine | Riot control agent | High persistence; low enzymatic specificity |
Key Research Findings
- SCD1 Inhibition : The spiro[benzooxazepine-piperidine] core demonstrates superior binding to SCD1 compared to fused bicyclic inhibitors, likely due to its rigid spiro architecture enabling optimal hydrophobic and electrostatic interactions .
- Fluorine’s Role: The 7-fluoro substituent enhances binding affinity through electronegative interactions with SCD1’s catalytic pocket, as evidenced by the discontinuation of non-fluorinated analogs in commercial catalogs .
- Metabolic Stability : Spirocyclic systems generally exhibit improved metabolic stability over linear analogs, as reduced ring flexibility minimizes oxidative degradation by cytochrome P450 enzymes .
Biological Activity
7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C13H18N2O, and it has a molecular weight of approximately 218.3 g/mol. The presence of a fluorine atom at the seventh position enhances its chemical reactivity and potential therapeutic applications.
The compound is characterized by a spirocyclic structure that integrates both piperidine and oxazepine rings. This unique architecture may contribute to its pharmacological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.3 g/mol |
| Structural Features | Spirocyclic structure |
| Functional Groups | Piperidine, Oxazepine |
Antimicrobial Activity
Preliminary studies indicate that 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] exhibits significant antimicrobial properties. Research has shown that derivatives of this compound have demonstrated activity against various pathogens. For instance, a study highlighted the effectiveness of certain analogs against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
The compound's anticancer potential has also been explored. In vitro studies have indicated that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic investigations revealed that treatment with this compound leads to alterations in cell cycle progression and upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins .
A specific case study reported the synthesis of a derivative with enhanced lipophilicity, which showed improved cytotoxicity against MCF-7 cells compared to its parent compound . The following table summarizes findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
The biological activity of 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.
- DNA Interaction : Studies suggest that it may bind to DNA, causing structural changes that lead to cytotoxic effects.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis pathway activated by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
